molecular formula C15H14Cl2N2S B5817841 N-(3,5-dichlorophenyl)-N'-(2-phenylethyl)thiourea

N-(3,5-dichlorophenyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5817841
M. Wt: 325.3 g/mol
InChI Key: DHVBCEPPCAYPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-N'-(2-phenylethyl)thiourea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DCPTU and is classified as a thiourea derivative. DCPTU has been found to have various biochemical and physiological effects, making it a promising tool for research in multiple fields.

Mechanism of Action

The mechanism of action of DCPTU is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. DCPTU has been found to inhibit the activity of TRPA1 channels, which are involved in the perception of pain and inflammation. It has also been found to inhibit the activity of P2X receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
DCPTU has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of TRPA1 channels, which are involved in the perception of pain and inflammation. DCPTU has also been found to inhibit the activity of P2X receptors, which are involved in the regulation of cellular signaling pathways. Additionally, DCPTU has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

DCPTU has several advantages as a tool for scientific research. It is a small molecule that is relatively easy to synthesize, and it has been found to have specific effects on ion channels and enzymes. However, there are also some limitations to using DCPTU in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain assays. Additionally, DCPTU has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to DCPTU. One area of interest is the development of more potent and selective DCPTU analogs that can be used to investigate specific ion channels and enzymes. Additionally, DCPTU has been found to have potential therapeutic applications in the treatment of pain, inflammation, and cancer, among others. Further research is needed to explore these potential applications and to determine the safety and efficacy of DCPTU in vivo. Finally, DCPTU has been found to be a useful tool for investigating the role of specific signaling pathways in cellular processes. Future research in this area could lead to a better understanding of the mechanisms underlying various diseases and could help to identify new targets for drug development.

Synthesis Methods

DCPTU can be synthesized through a multistep process that involves the reaction between 3,5-dichloroaniline and 2-phenylethylisothiocyanate. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through recrystallization. The synthesis of DCPTU is a complex process that requires careful attention to detail to ensure high yield and purity of the final product.

Scientific Research Applications

DCPTU has been studied extensively for its potential use in scientific research. It has been found to have various biological effects, including the inhibition of certain enzymes and the modulation of ion channels. DCPTU has been used in studies related to pain, inflammation, and cancer, among others. It has also been used as a tool to investigate the role of specific proteins and signaling pathways in cellular processes.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c16-12-8-13(17)10-14(9-12)19-15(20)18-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVBCEPPCAYPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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